molecular formula C13H13BrF2N2 B594220 5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole CAS No. 1365271-96-0

5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole

Katalognummer: B594220
CAS-Nummer: 1365271-96-0
Molekulargewicht: 315.162
InChI-Schlüssel: DDOLRBWANURFFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole” is a chemical compound with the CAS Number: 1365271-96-0. Its molecular formula is C13H13BrF2N2 and it has a molecular weight of 315.16 . The compound is typically used for research and development .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H13BrF2N2/c14-9-6-10-13(12(16)11(9)15)18(7-17-10)8-4-2-1-3-5-8/h6-8H,1-5H2 . This code provides a standard way to encode the compound’s molecular structure.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Bioactivity

The compound "5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole" and its derivatives have been explored in various synthetic pathways and evaluated for their bioactivity across different studies. One such exploration involved the synthesis and characterization of compounds starting from 7-aza-5-bromobenzimidazole, examining their effects on human cervix adenocarcinoma cells. These novel compounds were found to be non-cytotoxic, indicating a potential for further exploration in medical research without harmful effects on healthy cells (Oluwafemi, 2020).

Anticancer Evaluation

The anticancer properties of derivatives of "this compound" have been a subject of study, particularly in the synthesis of novel compounds aimed at evaluating their antitumor activity. For instance, 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives showed promise, with one derivative demonstrating selectivity toward leukemic cancer cell lines (Noolvi et al., 2011).

Antimicrobial and Anti-tubercular Activity

A series of novel 5-(nitro/bromo)-styryl-2-benzimidazoles has been synthesized and screened for their in vitro anti-tubercular activity against Mycobacterium tuberculosis and their antibacterial activity against various bacterial strains. Some compounds demonstrated higher anti-tubercular activity and were effective as lead molecules with excellent activities against a panel of microorganisms (Shingalapur et al., 2009).

Analgesic and Anti-inflammatory Activities

The synthesis of 7-azaindazole-chalcone derivatives from 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde led to the discovery of compounds exhibiting excellent anti-inflammatory and analgesic activities. Certain derivatives outperformed the standard reference, indomethacin, in anti-inflammatory activity, and showed comparable analgesic activity to the standard drug diclofenac sodium (Chamakuri et al., 2016).

Antimicrobial Activity of Amino Acids and Sulfamoyl Derivatives

Compounds containing 4-(5-benzoyl-benzoimidazol-2) moiety incorporated into different amino acids and sulfamoyl analogues were constructed and evaluated for their antimicrobial activities. These compounds showed significant effectiveness against various bacterial and fungal strains, underscoring the versatility of benzimidazole derivatives in antimicrobial research (Abd El-Meguid, 2014).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole” can be found online . It’s important to refer to the MSDS for handling and safety information.

Zukünftige Richtungen

As “5-Bromo-1-cyclohexyl-6,7-difluorobenzimidazole” is used for research and development , its future directions would likely depend on the outcomes of this research. Unfortunately, specific future directions are not available in the current resources.

Eigenschaften

IUPAC Name

5-bromo-1-cyclohexyl-6,7-difluorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrF2N2/c14-9-6-10-13(12(16)11(9)15)18(7-17-10)8-4-2-1-3-5-8/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOLRBWANURFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=NC3=CC(=C(C(=C32)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742867
Record name 5-Bromo-1-cyclohexyl-6,7-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365271-96-0
Record name 5-Bromo-1-cyclohexyl-6,7-difluoro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.